

High-Pressure Phases of Vanadium Nitride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-pressure phases of vanadium nitride (VN), a material of significant interest due to its remarkable properties, including high hardness, chemical stability, and potential for superconductivity.[1] Under ambient conditions, vanadium nitride typically adopts the cubic rocksalt (NaCl-type) structure. However, the application of high pressure induces a series of structural transformations, leading to the formation of novel phases with distinct electronic and mechanical characteristics. This guide summarizes the current state of knowledge on these high-pressure phases, detailing their crystal structures, transition pressures, and key properties. Furthermore, it outlines the sophisticated experimental protocols employed in their synthesis and characterization, providing a valuable resource for researchers in materials science and related fields.

Known and Predicted High-Pressure Phases of Vanadium Nitride

Vanadium nitride exhibits a rich and complex phase diagram under high pressure. Experimental and theoretical investigations have revealed several stable and metastable phases, each with a unique crystal structure and properties. The face-centered cubic structure of VN has been shown to be highly stable, persisting up to at least 76 GPa at room temperature in quasi-hydrostatic experiments.[2][3]



NaCl (Rocksalt) to CsCl Phase Transition

A commonly predicted transition for many rock-salt structured compounds under high pressure is the transformation to the more densely packed Cesium Chloride (CsCl-type) structure. Theoretical calculations predict this transition for **vanadium nitride** to occur at pressures ranging from 110 GPa to 189 GPa.[4] Another theoretical study suggests a transition from the WC-type structure to the CsCl-type structure at an even higher pressure of 256 GPa.[4]

Other Predicted and Observed High-Pressure Phases

Beyond the CsCl phase, a variety of other stoichiometries and crystal structures have been predicted and, in some cases, experimentally synthesized:

- WC-type, AsNi-type, and Zinc-Blende Phases: Theoretical studies have explored the relative stability of these phases in addition to the rocksalt and CsCl structures.
- Tetragonal and Orthorhombic Phases (P42mc, I41md, and Amm2): First-principles calculations have predicted these phases to be energetically more stable than the NaCl-type structure with increasing pressure.[5]
- Vanadium-Rich and Nitrogen-Rich Phases: Systematic investigations of the V-N binary system have led to the prediction of several new high-pressure phases with different stoichiometries, including Pbam-V5N2, Pnma-V2N, and P-3m1-V2N3.[6]
- VN2 (CuAl2-type): A novel transition metal pernitride, VN2 with a CuAl2-type structure, has been synthesized at pressures above 73.3 GPa.[7] Another predicted nitrogen-rich phase is I4/mcm-VN2, which is expected to become stable at 33 GPa.[6]

The pressure-composition phase diagram of the V-N system reveals the stability regions for these diverse compounds.[6]

Data Presentation: Properties of High-Pressure VN Phases

The following tables summarize the quantitative data for various phases of **vanadium nitride** under high pressure, as reported in theoretical and experimental studies.



Table 1: Crystal Structure and Transition Pressures of Vanadium Nitride Phases

| Phase Name | Crystal System | Space Group | Transition Pressure (GPa) | Reference |
|----------------------|-------------------|-------------|---|-----------|
| NaCl (Rocksalt) | Cubic | Fm-3m | Ambient | [2] |
| CsCl | Cubic | Pm-3m | 110 - 189 (Theoretical) | [4] |
| WC | Hexagonal | P-6m2 | Ground state (Theoretical) | [6] |
| AsNi | Hexagonal | P63/mmc | Metastable | [4] |
| P42mc | Tetragonal | P42mc | Energetically favorable at high P (Theoretical) | [5] |
| Amm2 | Orthorhombic | Amm2 | Energetically favorable at high P (Theoretical) | [5] |
| l41md | Tetragonal | I41md | Energetically favorable at high P (Theoretical) | [5] |
| VN2 (CuAl2- type) | Tetragonal | I4/mcm | > 73.3 (Experimental) | [7] |
| I4/mcm-VN2 | Tetragonal | I4/mcm | > 33 (Theoretical) | [6] |
| Pbam-V5N2 | Orthorhombic | Pbam | > 84 (Theoretical) | [6] |
| Pnma-V2N | Orthorhombic | Pnma | High Pressure (Theoretical) | [6] |
| P-3m1-V2N3 | Trigonal | P-3m1 | High Pressure (Theoretical) | [6] |



Table 2: Mechanical Properties of Vanadium Nitride Phases at 0 GPa (Theoretical)

| Phase | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (E) (GPa) | Vickers Hardness (Hv) (GPa) | Reference |
|------------------|-------------------------------|-------------------------------|---------------------------------|-----------------------------------|-----------|
| NaCl | 298 | 134 | 352 | - | [4][5] |
| CsCl | 269 | 108 | 280 | - | [4] |
| WC | 363 | 298 | 684 | ~37 | [4][6] |
| AsNi | 313 | 199 | 487 | - | [4] |
| P42mc | 319 | 240 | 572 | Potential superhard | [5] |
| Amm2 | 319 | 240 | 572 | Potential superhard | [5] |
| I41md | 319 | 240 | 572 | Potential superhard | [5] |
| VN2 (CuAl2-type) | 347(12) (Experimental) | - | - | - | [7] |
| I4/mcm-VN2 | - | - | - | 25-27 | [6] |

Experimental Protocols

The synthesis and characterization of high-pressure phases of **vanadium nitride** are predominantly carried out using a laser-heated diamond anvil cell (LH-DAC) coupled with insitu synchrotron X-ray diffraction (XRD). This combination allows for the simultaneous application of extreme pressures and temperatures while monitoring the structural changes in the material in real-time.

General Methodology for High-Pressure Synthesis and In-Situ XRD

Sample Preparation and DAC Loading:



- A small piece of high-purity vanadium foil (e.g., 99.7% purity, approximately 50x50 μm and 10 μm thick) or δ-VN powder is loaded into a sample chamber drilled in a metallic gasket (e.g., T301 steel) pre-indented between two diamond anvils.[2][8]
- A pressure calibrant, typically a small ruby chip, is placed in the sample chamber alongside the sample.[2][8] The pressure is determined by the pressure-induced shift of the ruby fluorescence line.
- A pressure-transmitting medium is loaded into the sample chamber to ensure quasihydrostatic conditions. For room temperature compression studies, silicone oil is often used.[2] For high-temperature synthesis where nitrogen is a reactant, the sample chamber is cryogenically loaded with liquid nitrogen, which then serves as both the pressure medium and the nitrogen source.[8]
- For thermal insulation and to prevent chemical reactions with the diamond anvils at high temperatures, a thermal insulator like NaCl may also be included in the sample chamber.
 [8]
- Compression and Laser Heating:
 - The diamond anvil cell is gradually compressed to the target pressure at room temperature.
 - The sample is then heated using a high-power infrared laser (e.g., Nd:YAG or CO2 laser) focused on the sample.[8] The heating can be performed from one or both sides of the DAC.
 - The temperature is measured using spectroradiometry, by fitting the thermal emission spectrum of the heated sample to Planck's blackbody radiation law.
- In-Situ Synchrotron X-ray Diffraction:
 - During compression and heating, the sample is exposed to a high-brilliance monochromatic X-ray beam from a synchrotron source.
 - The diffracted X-rays are collected on a 2D detector (e.g., a Pilatus detector).



- The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ or d-spacing).
- Data Analysis and Structure Refinement:
 - The collected diffraction patterns are analyzed to identify the crystal structure of the phases present at different pressure and temperature conditions.
 - The unit cell parameters are determined from the positions of the diffraction peaks.
 - Rietveld refinement is performed on the diffraction patterns to obtain detailed structural information, such as atomic positions and site occupancies. This involves fitting a calculated diffraction profile to the experimental data.

Specific Protocols for Vanadium Nitride Phases

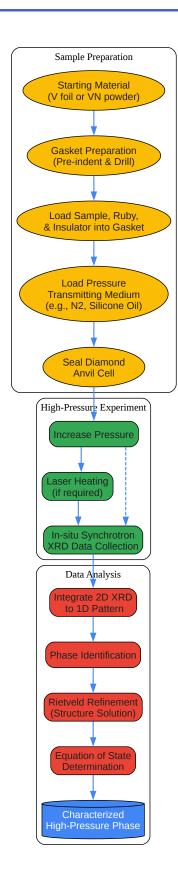
- High-Stability Study of NaCl-type VN:
 - Starting Material: Vanadium nitride powder (99.5% purity).[2]
 - Pressure Medium: Silicone oil.[2]
 - Pressure Range: Up to 76 GPa at room temperature.[2]
 - Analysis: The equation of state was determined by fitting the pressure-volume data to the third-order Birch-Murnaghan equation.
- Synthesis of CuAl2-type VN2:
 - Starting Materials: Vanadium foil (99.7% purity) or δ-VN powder.[8]
 - Pressure Medium and Nitrogen Source: Liquid nitrogen.[8]
 - \circ Synthesis Conditions: For the vanadium foil, δ -VN was first synthesized at 20-30 GPa, followed by the synthesis of CuAl2-type VN2 at 73-85 GPa with laser heating.[8]
 - Characterization: In-situ synchrotron XRD at high pressure and high temperature.



Visualizations

The following diagrams illustrate the key experimental workflow and the pressure-induced phase transitions in the **vanadium nitride** system.

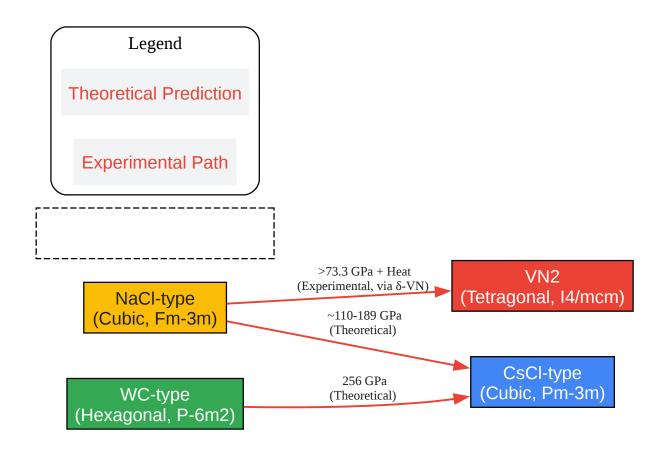




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Caption: Experimental workflow for high-pressure synthesis and characterization of **vanadium nitride**.



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Caption: Pressure-induced phase transitions in vanadium nitride.

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